molecular formula C23H18N2O3 B6517858 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one CAS No. 902855-71-4

2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

Cat. No.: B6517858
CAS No.: 902855-71-4
M. Wt: 370.4 g/mol
InChI Key: BXOASCLIAFWVIT-UHFFFAOYSA-N
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Description

2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one is an organic compound with a complex structure that includes an ethoxyphenyl group and a diazatetraphenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one typically involves multiple steps, starting with the preparation of the ethoxyphenyl precursor. One common method involves the reaction of 3-ethoxyphenol with suitable reagents to introduce the diazatetraphenone moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative

Scientific Research Applications

2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one
  • 2-(3-ethoxyphenyl)-4,5-dihydro-3H-12-oxa-1,3-diazatetraphen-4-one

Uniqueness

Compared to similar compounds, this compound stands out due to its specific ethoxy group, which can influence its reactivity and interactions with biological targets. This unique feature may enhance its effectiveness in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

14-(3-ethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-2-27-16-8-5-7-15(12-16)21-24-22(26)19-13-18-17-9-4-3-6-14(17)10-11-20(18)28-23(19)25-21/h3-12H,2,13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOASCLIAFWVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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